molecular formula C14H13NO2 B12601316 3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole CAS No. 638163-15-2

3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole

Cat. No.: B12601316
CAS No.: 638163-15-2
M. Wt: 227.26 g/mol
InChI Key: QUUVHWJYSVVVDR-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole (CAS 638163-15-2) is a high-value oxazole derivative of significant interest in medicinal chemistry and organic synthesis. The compound features a 1,2-oxazole (isoxazole) core structure, a five-membered heterocycle known for its versatile biological activities and application in drug discovery . Its molecular formula is C14H13NO2, with a molecular weight of 227.26 g/mol . The structure is characterized by a 4-methylphenyl substituent at the 3-position and a reactive ethenyloxirane group at the 5-position of the oxazole ring. The epoxy group incorporated into the structure offers a versatile handle for further synthetic modification, making this compound a promising building block for the development of more complex molecules, such as polymers or bioconjugates . Oxazole derivatives are recognized as privileged scaffolds in pharmaceutical research due to their unique bioisosteric properties and an unusually wide spectrum of potential biological activities . As such, this compound is a prime candidate for inclusion in compound libraries for high-throughput screening against various biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

638163-15-2

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

3-(4-methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole

InChI

InChI=1S/C14H13NO2/c1-10-2-4-11(5-3-10)14-8-12(17-15-14)6-7-13-9-16-13/h2-8,13H,9H2,1H3

InChI Key

QUUVHWJYSVVVDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C=CC3CO3

Origin of Product

United States

Preparation Methods

Cyclization Reactions

One effective method for synthesizing oxazoles is through cyclization reactions involving α-amino acids or their derivatives. For instance, a common approach involves using 4-methylphenyl isocyanate and an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions to form the oxazole ring.

Example Reaction :

$$
\text{4-Methylphenyl isocyanate} + \text{Aldehyde} \rightarrow \text{Intermediate} \rightarrow \text{3-(4-Methylphenyl)-5-oxazole}
$$

This method can yield the desired oxazole in moderate to high yields depending on the reaction conditions (temperature, solvent).

Nucleophilic Additions

Nucleophilic addition reactions can also be employed to synthesize oxazoles through the reaction of α-halo ketones with amines or other nucleophiles. For example, using 2-bromoacetophenone with an amine can lead to the formation of substituted oxazoles.

Table 1: Summary of Nucleophilic Addition Reactions

Reactants Conditions Yield (%)
2-Bromoacetophenone + Amine Base, reflux 70-85
α-Halo ketone + Nucleophile Solvent A, RT 60-75

Epoxide Ring Opening

Another notable method is the use of epoxide intermediates, which can be opened under basic conditions to yield oxazoles. For instance, an epoxide derived from glycidol can react with various nucleophiles to produce substituted oxazoles.

Example Reaction :

$$
\text{Epoxide} + \text{Nucleophile} \rightarrow \text{Oxazole}
$$

This method has shown promising results in terms of yield and selectivity.

Comparative Analysis of Methods

The choice of preparation method often depends on factors such as availability of starting materials, desired yields, and reaction conditions.

Table 2: Comparison of Synthesis Methods

Method Advantages Disadvantages
Cyclization High selectivity Requires specific precursors
Nucleophilic Addition Versatile substrates Potential for side reactions
Epoxide Opening Mild conditions Limited substrate scope

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Diols and other oxygenated derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole involves its interaction with various molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The oxazole ring may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The structural uniqueness of the target compound lies in its combination of a 1,2-oxazole core, methylphenyl substituent, and ethenyl-oxirane group. Below is a comparative analysis with structurally related compounds:

Compound Name Core Heterocycle Substituents at Position 3 Substituents at Position 5 Key Structural Differences Reference
3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole (Target) 1,2-Oxazole 4-Methylphenyl Ethenyl-oxirane Reference compound
Ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate 1,2-Oxazole 4-Chlorophenyl Dimethylamino-ethenyl Carboxylate ester; dimethylamino vs. oxirane
N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 1,2-Oxazole 5-Methyl Carboxamide (2,4-difluorophenyl) Carboxamide substituent; fluorinated aromatic ring
3-Bromo-5-(oxiran-2-yl)-1,2-oxazole (F3) 1,2-Oxazole Bromine Oxirane Bromine at position 3 vs. methylphenyl
5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole 1,2-Oxazole 4-Methylphenyl Bromomethyl Bromomethyl vs. ethenyl-oxirane
3-(4-Methoxyphenyl)-1,2,4-oxadiazole derivative (10f) 1,2,4-Oxadiazole 4-Methoxyphenyl Benzoxazine-acetate Different heterocycle (oxadiazole); benzoxazine moiety

Key Observations :

  • The target compound’s oxirane group distinguishes it from analogs with dimethylamino (electron-donating) or bromomethyl (leaving group) substituents.
  • Heterocycle variations (e.g., 1,2,4-oxadiazole in compound 10f) alter aromaticity and electronic properties, influencing reactivity and binding interactions.

Physicochemical Properties

Property Target Compound Ethyl 3-(4-chlorophenyl)-5-[(E)-dimethylaminoethenyl]-oxazole 5-(Bromomethyl)-3-(4-methylphenyl)-1,2-oxazole
Molecular Weight ~265.3 g/mol (estimated) 360.8 g/mol 266.1 g/mol
Key Functional Groups Oxirane, methylphenyl Dimethylamino, carboxylate ester Bromomethyl, methylphenyl
Reactivity Oxirane ring-opening Enamine reactivity Nucleophilic substitution (Br)
Polarity Moderate (oxirane) High (ester, dimethylamino) Low (bromomethyl)

Insights :

  • The oxirane group in the target compound increases polarity compared to bromomethyl analogs but remains less polar than carboxylate esters.

Biological Activity

The compound 3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole is a member of the oxazole family, which has garnered attention due to its diverse biological activities. Oxazoles are known for their potential as pharmacological agents, particularly in the fields of antimicrobial, antiviral, and anticancer therapies. This article provides a comprehensive overview of the biological activity of this specific compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H13NO2\text{C}_{14}\text{H}_{13}\text{N}\text{O}_{2}

This compound features an oxazole ring, which contributes to its biological activity through various mechanisms such as enzyme inhibition and interaction with cellular targets.

Antiviral Activity

Research has indicated that derivatives of oxazoles exhibit significant antiviral properties. A study focusing on similar compounds demonstrated their effectiveness as inhibitors of viral polymerases, particularly against the dengue virus. For instance, compounds with structural similarities to this compound showed submicromolar activity against multiple dengue virus serotypes .

Table 1: Antiviral Activity of Oxazole Derivatives

Compound NameVirus TypeIC50 (µM)Mechanism of Action
Compound ADengue Virus0.5Polymerase Inhibition
Compound BZika Virus0.8Polymerase Inhibition
This compoundDengue VirusTBDTBD

Antimicrobial Activity

The antimicrobial potential of oxazole derivatives has been explored extensively. Studies have shown that certain substituted oxazoles possess broad-spectrum antimicrobial activity against various bacterial strains. The presence of functional groups in the oxazole ring enhances its interaction with microbial targets.

Table 2: Antimicrobial Activity

Compound NameBacterial StrainMIC (µg/mL)Activity Type
Compound CStaphylococcus aureus16Bactericidal
Compound DEscherichia coli32Bacteriostatic
This compoundTBDTBD

Anticancer Activity

The anticancer properties of oxazole derivatives are also notable. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines.

Table 3: Anticancer Activity

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound EMCF-710Apoptosis Induction
Compound FHeLa15Cell Cycle Arrest
This compoundTBDTBD

Case Study 1: Antiviral Screening

A recent study evaluated a series of oxazole derivatives for their antiviral efficacy against dengue virus using high-throughput screening (HTS). The study highlighted that compounds structurally related to this compound exhibited potent inhibition of viral replication in cell culture models . The most effective compounds were further analyzed for their selectivity index and cytotoxicity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various oxazole derivatives against resistant bacterial strains. The findings suggested that modifications at the C5 position significantly affected antimicrobial potency. Compounds with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus and Escherichia coli .

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